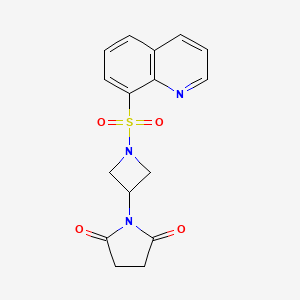

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Descripción

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 1-(quinolin-8-ylsulfonyl)azetidin-3-yl group. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers conformational rigidity, which may influence binding specificity in biological systems.

Propiedades

IUPAC Name |

1-(1-quinolin-8-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14-6-7-15(21)19(14)12-9-18(10-12)24(22,23)13-5-1-3-11-4-2-8-17-16(11)13/h1-5,8,12H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNQOXMPLLJBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of quinolin-8-ylsulfonyl chloride. This intermediate is then reacted with azetidin-3-ylamine under controlled conditions to form the azetidine ring. Subsequent cyclization reactions lead to the formation of the pyrrolidine-2,5-dione moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.

Aplicaciones Científicas De Investigación

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of advanced materials or as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism by which 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique quinoline-8-sulfonyl-azetidine substituent differentiates it from other pyrrolidine-2,5-dione derivatives. Key comparisons include:

Crystallographic and Conformational Analysis

- 1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione: Crystallizes in a monoclinic system (P121/n1) with a dihedral angle of 38.4° between the nitro group and chlorophenyl ring, influencing molecular packing .

- Target Compound : Crystallographic data are unavailable, but the azetidine’s constrained geometry may reduce conformational flexibility compared to larger rings (e.g., piperidine).

Research Findings and Implications

- Structural Advantages: The target compound’s quinoline-sulfonyl-azetidine group may offer superior binding to biological targets (e.g., kinases or receptors) compared to simpler aryl or alkyl substituents.

- Limitations : Lack of empirical data on synthesis, yield, and bioactivity necessitates further study.

- Comparative Insights: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance reactivity but may reduce solubility, whereas methoxy or sulfonyl groups balance polarity and bioactivity .

Actividad Biológica

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including a quinoline ring, a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular structure of 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be represented as follows:

This compound possesses functional groups that are critical for its biological activity, including the quinoline and sulfonamide moieties which are known for their roles in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular responses.

Antibacterial Activity

Research indicates that compounds with similar structural features to 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit significant antibacterial properties. For instance, studies have shown that quinolone derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (IC50) | Target |

|---|---|---|

| 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | TBD | TBD |

| 7-[3-(1-aminoethyl)-1-pyrrolidinyl] derivatives | 93 - 166 nM | 5alpha-reductases |

The effectiveness of such compounds is often measured using in vitro assays against various bacterial strains, including Escherichia coli and Streptococcus pyogenes .

Cytotoxicity Studies

In addition to antibacterial properties, the cytotoxicity of related compounds has been evaluated. For example, certain quinolone derivatives have been found to exhibit low levels of phototoxicity and cytotoxicity towards mammalian cells . This suggests that modifications in the structure can lead to improved safety profiles while maintaining efficacy.

Case Studies

Several studies have explored the biological activities of compounds structurally related to 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione:

- Antibacterial Efficacy : A study demonstrated that quinolone derivatives with pyrrolidinyl side chains showed enhanced antibacterial activity compared to their analogs, suggesting the importance of structural modifications in improving therapeutic outcomes .

- Dual Inhibitors : Research on benzo[c]quinolizin derivatives revealed that specific substitutions could lead to dual inhibition of human enzymes critical in disease processes . This highlights the potential versatility of compounds like 1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.